tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Overview
Description
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is an organic compound with the molecular formula C9H18BrNO3. It is commonly used in organic synthesis and serves as a building block for more complex molecules. This compound is characterized by the presence of a tert-butyl group, a bromoethoxy group, and a carbamate group, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the design of protacs (proteolysis-targeting chimeras), which are molecules that can selectively degrade target proteins .
Mode of Action
This compound contains a Boc-protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Protacs, which this compound could potentially be used to design, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
If used in the design of protacs, the result of action would be the selective degradation of target proteins .
Action Environment
The compound is sensitive to light and moisture . It should be stored in a sealed container in a dry environment, and at a temperature of -20°C . These environmental factors could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-(2-bromoethoxy)ethoxy)ethanol. The reaction is usually catalyzed by a base such as diisopropylethylamine (DIPEA) and carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
In industrial settings, the compound is produced in bulk quantities using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Hydrolysis: Products include tert-butylamine and carbon dioxide.
Oxidation and Reduction: Products include corresponding oxides and alcohols
Scientific Research Applications
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate: Similar structure but with fewer ethoxy groups.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains a hydroxy group instead of a bromo group.
N-Boc-PEG1-bromide: Similar structure with a polyethylene glycol (PEG) linker .
Uniqueness
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a bromoethoxy group and a carbamate group, which provides versatility in chemical reactions. Its ability to undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDCMKAMHBDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625864 | |
Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165963-71-3 | |
Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.